4-bromo-3-(difluoromethyl)aniline
Description
4-Bromo-3-(difluoromethyl)aniline is an aromatic amine derivative featuring a bromine substituent at the para position (C4) and a difluoromethyl (–CF₂H) group at the meta position (C3) relative to the amino (–NH₂) group. For example, 4-bromo-3-(trifluoromethyl)aniline (C₇H₅BrF₃N, MW 240.02) has a melting point of 47–49°C and a boiling point of 81–84°C . Replacing the –CF₃ group with –CF₂H reduces molecular weight (C₇H₆BrF₂N, MW ~225) and alters electronic properties due to the weaker electron-withdrawing effect of –CF₂H compared to –CF₃ . This compound is likely synthesized via palladium-catalyzed amination or bromination protocols, as seen in related aniline derivatives .
Properties
CAS No. |
1261760-16-0 |
|---|---|
Molecular Formula |
C7H6BrF2N |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(difluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the photoinduced difluoroalkylation of anilines , which provides access to difluoroalkyl anilines under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinones and Amines: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃)
The –CF₂H group in 4-bromo-3-(difluoromethyl)aniline provides distinct electronic and steric properties compared to –CF₃ analogs:
- Electron-Withdrawing Strength : The –CF₃ group is a stronger electron-withdrawing substituent (Hammett σₚ = 0.88) than –CF₂H (σₚ ≈ 0.43), influencing reactivity in electrophilic substitution and coupling reactions .
- Synthetic Utility : –CF₃-substituted anilines (e.g., 4-bromo-3-(trifluoromethyl)aniline) are widely used in agrochemicals and materials science due to their stability . In contrast, –CF₂H derivatives may offer metabolic advantages, as seen in fluorinated tyrosine mimetics .
Table 1 : Key Properties of this compound and Analogs
| Compound | Substituent | Molecular Weight | Melting Point (°C) | logP (Predicted) | Electron Effect (σₚ) |
|---|---|---|---|---|---|
| This compound | –CF₂H | ~225 | N/A | ~2.1 | ~0.43 |
| 4-Bromo-3-(trifluoromethyl)aniline | –CF₃ | 240.02 | 47–49 | ~2.5 | 0.88 |
| 4-Bromo-3-(pentafluorosulfanyl)aniline | –SF₅ | 297.09 | N/A | ~3.0 | 1.58 |
Positional Isomerism: Meta vs. Para Substitution
- This compound vs. 2-Bromo-5-(trifluoromethyl)aniline : The meta-substituted –CF₂H group in the former reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity in cross-coupling reactions .
- 3-Bromo-5-(trifluoromethyl)aniline : This positional isomer exhibits lower thermal stability (mp ~35°C) compared to the para-bromo derivative, highlighting the role of substituent placement in crystallization .
Functional Group Variations: –SF₅ and Other Electron-Withdrawing Groups
- 4-Bromo-3-(pentafluorosulfanyl)aniline (–SF₅): The –SF₅ group is a stronger electron-withdrawing substituent (σₚ = 1.58) than –CF₃, making it valuable in nonlinear optical (NLO) materials . However, –SF₅ derivatives are synthetically challenging due to the inertness of SF₅–Br precursors .
- 4-Chloro-3-(trifluoromethyl)aniline : Replacing bromine with chlorine reduces molecular weight (MW 209.57) but also decreases reactivity in Suzuki-Miyaura couplings, a key step in drug synthesis .
Biological Activity
4-Bromo-3-(difluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to an aniline backbone. Its molecular formula is C₇H₆BrF₂N, with a molecular weight of approximately 221.03 g/mol. The presence of these specific substituents imparts distinct electronic properties, making it a valuable compound in various chemical applications, particularly in biological research.
Research indicates that this compound interacts primarily with sphingosine-1-phosphate (S1P) receptors , which are critical in regulating cellular signaling pathways related to cell growth, survival, and migration. This interaction suggests potential therapeutic applications in cancer treatment and other diseases that involve dysregulated cellular processes.
Anticancer Properties
Studies have demonstrated the compound's ability to modulate cellular responses, influencing pathways related to cell proliferation and apoptosis . For instance, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines.
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% | |
| SR (Leukemia) | 81.58% |
These findings underscore the compound's potential as an anticancer agent, particularly in targeting specific signaling pathways associated with tumor growth.
Interaction with Biological Targets
The interaction of this compound with S1P receptors has been linked to various biological effects, including:
- Cell Migration: Modulation of S1P signaling can influence the migration of cancer cells.
- Survival Pathways: The compound may enhance or inhibit survival signals in different cellular contexts.
Case Studies
A notable study involved the synthesis and evaluation of several derivatives of this compound against a panel of cancer cell lines. The results indicated that specific modifications to the structure could enhance biological activity significantly.
Example Study Findings
- Compound Variants: Different substitutions on the aniline ring were tested for their anticancer properties.
- IC₅₀ Values: Some derivatives exhibited IC₅₀ values as low as , indicating potent activity against prostate and colon cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | C₇H₆BrF₃N | Contains a trifluoromethyl group instead of difluoromethyl |
| 4-Bromo-N-methyl-3-(difluoromethyl)aniline | C₈H₈BrF₂N | Additional methyl group on nitrogen |
| 4-Bromo-2-(difluoromethyl)aniline | C₇H₆BrF₂N | Bromine at position 4 and difluoromethyl at position 2 |
The specific substitution pattern in this compound influences its reactivity and selectivity towards biological targets, which is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
